molecular formula C20H22N2O4 B3025215 [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine CAS No. 39964-73-3

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3025215
CAS No.: 39964-73-3
M. Wt: 354.4 g/mol
InChI Key: XWBMYSLAWCIYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a complex organic compound with the molecular formula C20H22N2O4. It is characterized by the presence of both isoquinoline and phenyl groups, each substituted with methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones (from oxidation), reduced amines (from reduction), and substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is unique due to its specific combination of isoquinoline and phenyl groups with methoxy substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBMYSLAWCIYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960467
Record name 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39964-73-3
Record name Papaveraldylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039964733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 3
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 4
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 5
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 6
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.